
N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide” is a chemical compound that contains a benzamide group (a benzene ring attached to a CONH2 group), a nitro group (-NO2), and two chlorine atoms attached to the benzene ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (such as 3,4-dichloroaniline) with a suitable acid derivative (like 4-methyl-3-nitrobenzoyl chloride). This is a common method for forming amide bonds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with chlorine atoms at the 3 and 4 positions of the benzene ring, a nitro group at the 3 position, and a methyl group at the 4 position of the benzamide .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amine, or the amide could be hydrolyzed to yield an acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide and nitro groups would likely make it more soluble in polar solvents .科学的研究の応用
Electrophysiological Effects
A study explored the electrophysiological impact of a related compound, BRL-32872, which shares a similar nitrobenzamide structure. This compound was examined for its potential antiarrhythmic properties, specifically its ability to block potassium and calcium channels in guinea pig cardiac preparations. The findings suggest that such compounds could have therapeutic implications in cardiac arrhythmias (Bril et al., 1995).
Anticancer Applications
Another research focused on HO-221, a compound within the same class, which is under development as an anticancer agent. The study addressed the challenge of its poor oral absorption due to low water solubility by employing wet-bead milling to produce submicron-sized particles, thereby improving dissolution rates and oral absorption in animal models (Kondo et al., 1993).
Anticonvulsant Properties
Research into a series of 4-nitro-N-phenylbenzamides, which are structurally related to the compound , revealed significant anticonvulsant properties. The study highlighted the potential of these compounds in treating seizures, with certain derivatives showing efficacy in standard anticonvulsant tests (Bailleux et al., 1995).
Antibacterial Activity
Nickel and copper complexes of N-(alkyl(aryl)carbamothioyl)-4-nitrobenzamide were synthesized and their antibacterial efficacy was evaluated. The study indicates that metal complexes of nitrobenzamide derivatives can serve as potent antibacterial agents, outperforming their ligand counterparts in inhibiting bacterial growth (Saeed et al., 2010).
Crystal Engineering
The role of nitrobenzamide derivatives in crystal engineering was investigated, particularly in forming molecular tapes through hydrogen and halogen bonds. These interactions are crucial in designing materials with specific structural and functional properties (Saha et al., 2005).
将来の方向性
The potential uses and future directions for this compound would depend largely on its physical and chemical properties, as well as the results of any biological testing. It could potentially be used in the development of new pharmaceuticals, as a precursor in chemical synthesis, or in materials science .
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-10-4-5-11(15)12(16)7-10/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERDZOZONQODBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-4-phenyl-3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B5566491.png)
![4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5566503.png)
![3-benzyl-8-nitro[1,2,4]triazolo[3,4-b][1,3,4]benzothiadiazepine](/img/structure/B5566511.png)
![N-[(3S*,4R*)-1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5566520.png)
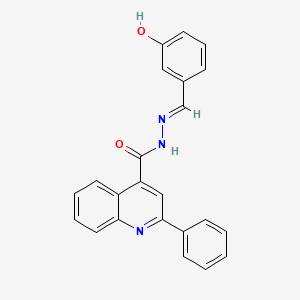
![2-bromo-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5566533.png)
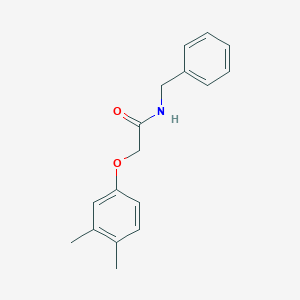
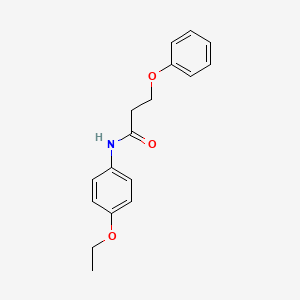
![2-(2,4-difluorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5566573.png)
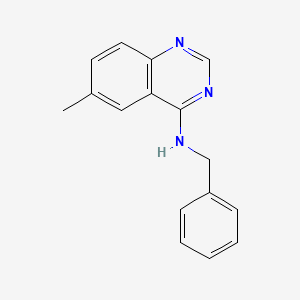

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(3-ethoxy-4-propoxybenzylidene)acetohydrazide](/img/structure/B5566596.png)
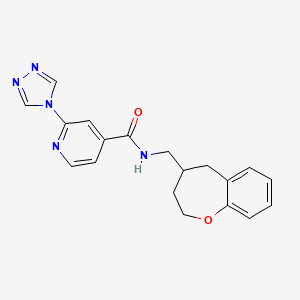
![4-[(diethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5566599.png)